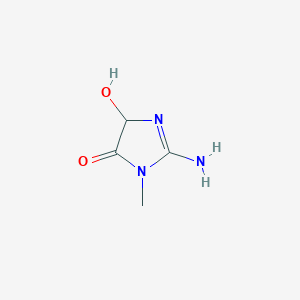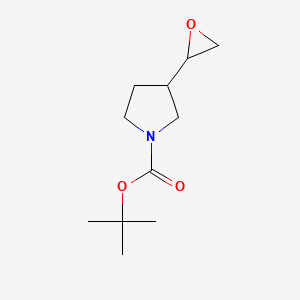
1-t-Butoxycarbonyl-3-(1,2-epoxyethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-t-Butoxycarbonyl-3-(1,2-epoxyethyl)pyrrolidine is a compound that features a tert-butoxycarbonyl (Boc) protecting group and an epoxyethyl group attached to a pyrrolidine ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for introducing the Boc group is through the reaction of pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The epoxyethyl group can be introduced via epoxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of flow microreactor systems, which have been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
1-t-Butoxycarbonyl-3-(1,2-epoxyethyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The epoxyethyl group can be oxidized to form diols.
Reduction: The epoxy ring can be reduced to form alcohols.
Substitution: The epoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the epoxy ring.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-t-Butoxycarbonyl-3-(1,2-epoxyethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules.
Medicine: Could be explored for drug development due to its unique structural features.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-t-Butoxycarbonyl-3-pyrrolidinecarboxylic acid: Similar in structure but lacks the epoxyethyl group.
tert-Butoxycarbonyl-protected amino acids: Share the Boc protecting group but differ in the rest of the structure.
Uniqueness
1-t-Butoxycarbonyl-3-(1,2-epoxyethyl)pyrrolidine is unique due to the combination of the Boc protecting group and the epoxyethyl group, which provides distinct reactivity and versatility in synthetic applications.
Eigenschaften
| 114214-72-1 | |
Molekularformel |
C11H19NO3 |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
tert-butyl 3-(oxiran-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-5-4-8(6-12)9-7-14-9/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
KIGMWLYFCCZZGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



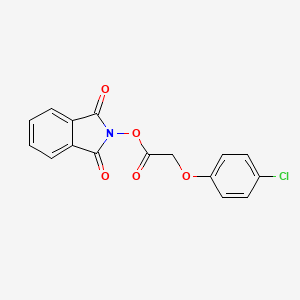
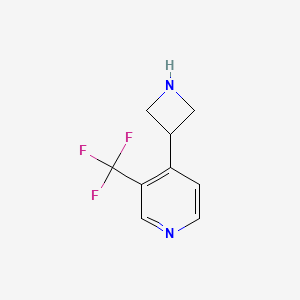
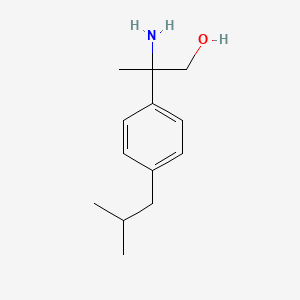
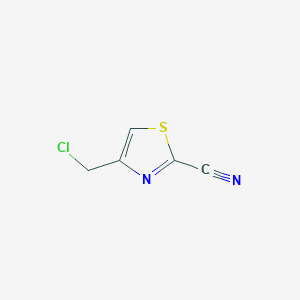
![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13573540.png)
![7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B13573559.png)
